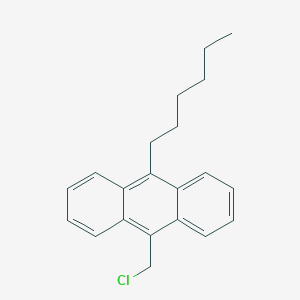![molecular formula C11H15NO6S B14214245 S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine CAS No. 832151-76-5](/img/structure/B14214245.png)
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl ring substituted with hydroxymethoxy groups and an L-cysteine moiety, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine typically involves the reaction of 2,5-dihydroxybenzaldehyde with L-cysteine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The hydroxymethoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.
Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine include:
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different structural arrangement.
Phenolic Antioxidants: Compounds with hydroxyl groups attached to aromatic rings, known for their antioxidant properties.
Uniqueness
This compound is unique due to its combination of a phenyl ring with hydroxymethoxy groups and an L-cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
832151-76-5 |
|---|---|
Fórmula molecular |
C11H15NO6S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[2,5-bis(hydroxymethoxy)phenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO6S/c12-8(11(15)16)4-19-10-3-7(17-5-13)1-2-9(10)18-6-14/h1-3,8,13-14H,4-6,12H2,(H,15,16)/t8-/m0/s1 |
Clave InChI |
CNGHAXNLKUHKPR-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OCO)SC[C@@H](C(=O)O)N)OCO |
SMILES canónico |
C1=CC(=C(C=C1OCO)SCC(C(=O)O)N)OCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




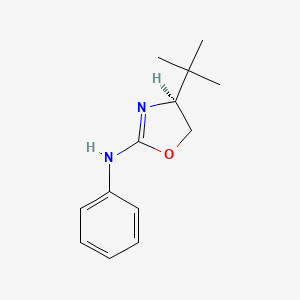
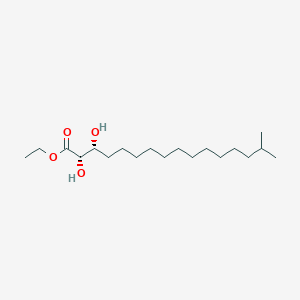
![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)


![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
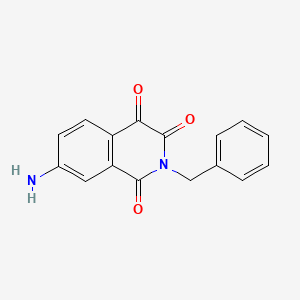
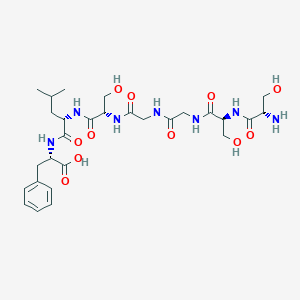

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
